molecular formula C13H17N3O2S B5808343 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B5808343
M. Wt: 279.36 g/mol
InChI Key: XSDZSZNYSHCUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions and various oxidizing agents like hydrogen peroxide for oxidations . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.

Properties

IUPAC Name

3-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-4-17-11-7-9(2)5-6-10(11)18-8-12-14-15-13(19)16(12)3/h5-7H,4,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDZSZNYSHCUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)OCC2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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